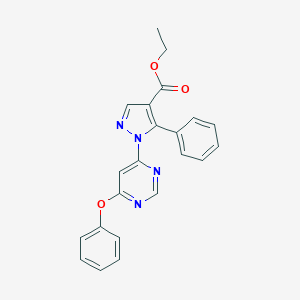![molecular formula C19H17FN4O3S B287249 3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287249.png)
3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been the subject of various scientific research studies. This compound has been synthesized using several methods and has shown potential in various applications such as medicinal chemistry, drug discovery, and pharmacology. In
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that this compound exhibits cytotoxic activity by inducing apoptosis in cancer cells. It is believed that this compound targets specific cellular pathways involved in cancer cell growth and survival, leading to the inhibition of cancer cell proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied in various research studies. Studies have shown that this compound exhibits cytotoxic activity against cancer cells and has the potential to be developed into a new anti-cancer drug. Other studies have shown that this compound exhibits anti-inflammatory and analgesic effects, making it a potential therapeutic agent for various inflammatory and pain-related conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential as a therapeutic agent for various diseases, its cytotoxic activity against cancer cells, and its anti-inflammatory and analgesic effects. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action, potential side effects, and toxicity.
Direcciones Futuras
There are several future directions for research on 3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential as an anti-cancer agent and develop it into a new anti-cancer drug. Another direction is to explore its potential as a therapeutic agent for various inflammatory and pain-related conditions. Additionally, further research is needed to fully understand its mechanism of action, potential side effects, and toxicity.
Métodos De Síntesis
The synthesis of 3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several research studies. One of the most common methods involves the reaction of 4-fluorobenzyl bromide with 3,4,5-trimethoxyphenyl isothiocyanate to form the intermediate compound, which is then reacted with 2-azidoacetic acid to yield the final product. Other methods involve the use of different reagents and reaction conditions to achieve the synthesis of this compound.
Aplicaciones Científicas De Investigación
3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential in various scientific research applications. One of the most promising areas of research is medicinal chemistry, where this compound has been studied for its potential as an anti-cancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines and has the potential to be developed into a new anti-cancer drug. Other areas of research include drug discovery and pharmacology, where this compound has been studied for its potential as a therapeutic agent for various diseases.
Propiedades
Nombre del producto |
3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C19H17FN4O3S |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
3-[(4-fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H17FN4O3S/c1-25-14-9-12(10-15(26-2)17(14)27-3)18-23-24-16(21-22-19(24)28-18)8-11-4-6-13(20)7-5-11/h4-7,9-10H,8H2,1-3H3 |
Clave InChI |
ONZRWRUSUJQPGK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















